1,4-Bis-Boc-1,4,7-triazaheptane

概要

説明

Synthesis Analysis

The synthesis of bis-triazole derivatives is a topic of interest in several of the provided papers. For instance, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives were synthesized using a pathway starting with p-phenylenediamine, followed by treatment with triethyl orthoalkylates and hydrazine monohydrate . Another paper describes the synthesis of bis(1,2,3-triazole) compounds from tosylhydrazones and N-amino azole, leading to the formation of energetic compounds with a catenated nitrogen chain . These methods highlight the versatility of synthetic approaches to bis-triazole derivatives.

Molecular Structure Analysis

The molecular structure of bis-triazole derivatives is crucial for understanding their properties and potential applications. The structure of a methyl derivative of a bis-triazole compound was confirmed by X-ray analysis . Another study determined the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene, revealing a symmetry center at the center of the phenyl ring and a dihedral angle of 77.81(9)° between the planes of the triazole and phenyl rings . These structural analyses provide insights into the molecular geometry and electronic distribution within these compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1,4-Bis-Boc-1,4,7-triazaheptane. However, they do discuss the reactivity of related bis-triazole derivatives. For example, 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles were used to form complexes with ruthenium, which were then applied in catalytic oxidation and transfer hydrogenation reactions . This demonstrates the potential of bis-triazole derivatives to participate in complex chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-triazole derivatives are influenced by their molecular structure. The papers describe various properties such as antimicrobial activities , catalytic efficiency , and proton conductivity . The crystal structure and dynamics of bis-1,2,4-triazole succinic acid complex crystals were studied to understand their vibrational spectra and hydrogen bonding, which are related to their physical properties . These studies contribute to a comprehensive understanding of the behavior of bis-triazole derivatives in different environments.

科学的研究の応用

Molecular and Crystal Structures in MRI Contrast Agents

1,4-Bis-Boc-1,4,7-triazaheptane derivatives have been explored in the field of molecular and crystal structures, particularly for use in MRI contrast agents. Studies have detailed the crystallography of these compounds, noting their unique hydrogen bonding and zwitterionic crystallization, which are critical for their application in MRI contrast agents (Ehnebom et al., 1993).

Synthesis and Characterization in Metallophthalocyanines

Research has been conducted on the synthesis and characterization of metallophthalocyanines, which are substituted with triaza macrocycles derived from this compound. These studies focus on the preparation of these compounds using different metal salts, highlighting their potential in various chemical applications (Bayιr et al., 1999).

Copper(II) Complexes of Bis(pentadentate) Ligands

Investigations into binuclear Copper(II) complexes involving bis(pentadentate) ligands derived from this compound have been carried out. These studies delve into the synthesis and molecular structure of these complexes, offering insights into their potential use in inorganic chemistry and material science (Brudenell et al., 1996).

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Research on ruthenium-catalyzed synthesis utilizing this compound has been conducted, particularly for the creation of triazole-based scaffolds. This work emphasizes the role of these compounds in synthesizing biologically active triazoles, which have applications in medicinal chemistry and drug development (Ferrini et al., 2015).

作用機序

Target of Action

It is known to be used in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are designed to target specific proteins for degradation .

Mode of Action

1,4-Bis-Boc-1,4,7-triazaheptane acts as a linker in the design of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound helps connect the target protein with the protein degradation machinery, facilitating the degradation of the specific protein .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the ubiquitin-proteasome system . This system is responsible for protein degradation in cells . By facilitating the degradation of specific proteins, the compound can influence various biochemical pathways depending on the function of the targeted protein .

Result of Action

The molecular and cellular effects of this compound are related to its role in the degradation of specific proteins . By targeting these proteins for degradation, it can influence cellular processes that these proteins are involved in .

Safety and Hazards

将来の方向性

特性

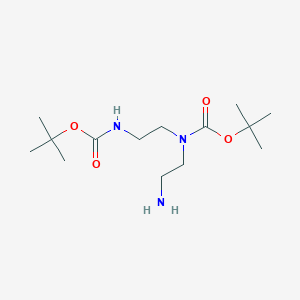

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNOQXYYSVIUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373212 | |

| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120131-72-8 | |

| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

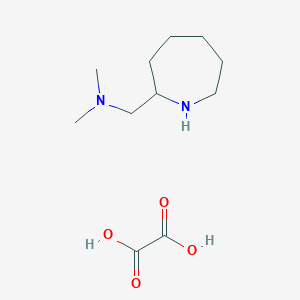

![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)

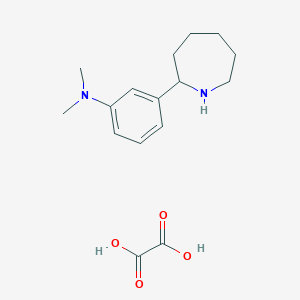

![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)

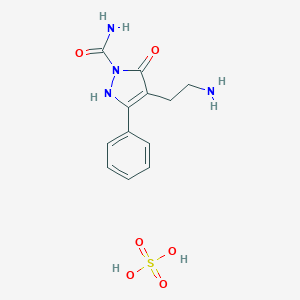

![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)